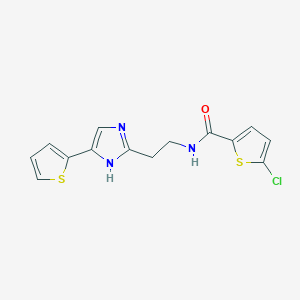

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

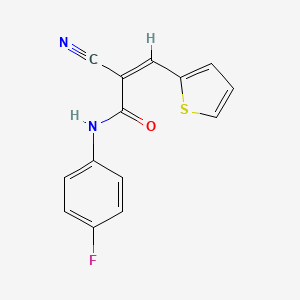

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has drawn the attention of researchers due to its potential applications in the field of medicine. This compound is known to exhibit several biochemical and physiological effects that make it an interesting subject of study.

Scientific Research Applications

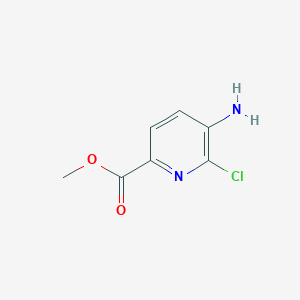

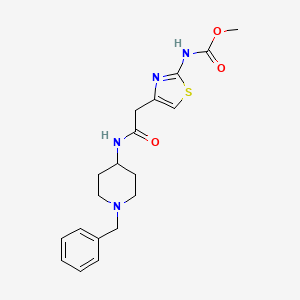

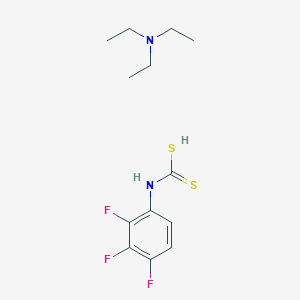

Synthesis of Derivatives

The compound can be used in the synthesis of various functionalized thiocarbamoyl compounds . This includes the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .

Antioxidant Properties

The compound exhibits significant antioxidant properties . For example, amino thiophene-2-carboxamide 7a, a derivative of the compound, shows an inhibition activity of 62.0% compared to ascorbic acid .

Antibacterial Activity

The compound has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, one of the derivatives, 7b, records the highest activity index compared to ampicillin against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Density Functional Theory (DFT) Investigations

The compound is used in DFT investigations to study its molecular and electronic properties . The amino derivatives 7a-c have the highest HOMO–LUMO energy gap (ΔE H-L), while the methyl derivatives 5a-c have the lowest .

Molecular Docking

The compound and its derivatives can be used in molecular docking studies . The derivatives were docked with five different proteins, and the results explained the interactions between the amino acid residue of the enzyme and the compounds . Compounds 3b and 3c showed the highest binding score with 2AS1 protein .

Drug Development

The compound can be used in the development of new drugs . Researchers continue their efforts for exploration for more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization . They must also address the design of medications with fewer adverse effects and more desirable small-molecular drug characteristics than existing drugs .

Mechanism of Action

Target of Action

The primary target of this compound is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.

Biochemical Pathways

The compound is likely to affect the coagulation cascade, given its target. This cascade is a biochemical pathway where each activated factor serves as a catalyst for the next reaction, ultimately leading to the formation of a blood clot. By interacting with Coagulation factor X, the compound could potentially influence this pathway, although the specific downstream effects are yet to be determined .

properties

IUPAC Name |

5-chloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS2/c15-12-4-3-11(21-12)14(19)16-6-5-13-17-8-9(18-13)10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCAVHGCYRPWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)

![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)

![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)